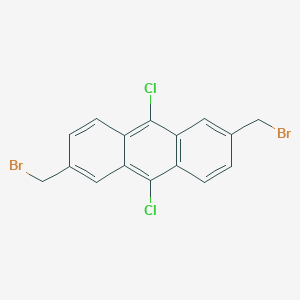

![molecular formula C11H24O3Si B015436 (-)-(3S)-3-{[叔丁基(二甲基)甲硅烷基]氧基}-5-羟基戊烷-2-酮 CAS No. 218615-21-5](/img/structure/B15436.png)

(-)-(3S)-3-{[叔丁基(二甲基)甲硅烷基]氧基}-5-羟基戊烷-2-酮

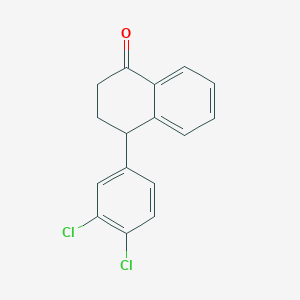

描述

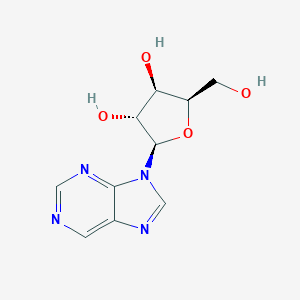

"(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one" is a complex organic molecule. The presence of the tert-butyl(dimethyl)silyl group indicates it's a silyl ether, which is often used in organic synthesis as a protecting group for alcohols or to enhance reactivity through steric and electronic effects.

Synthesis Analysis

The synthesis of related tert-butyl(dimethyl)silyl compounds involves various strategies, including photolysis and allylation reactions. For example, [2-(tert-Butyldimethylsilyl)phenyl]diphenyl(2,2,4,4-tetramethylpent-3-yloxy)silane is synthesized by photolysis of its disilane precursor in the presence of 2,2,4,4-tetramethyl-3-pentanone in isopentane solution at −78°C (Leigh et al., 1997). Additionally, novel compounds have been prepared via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide in the presence of metallic indium (Bouarata et al., 2012).

Molecular Structure Analysis

The molecular structure and conformations of compounds with tert-butyl(dimethyl)silyl groups have been extensively studied. For instance, the geometric structure and conformational properties of 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane were investigated by gas electron diffraction and quantum chemical methods, revealing a mixture of two conformers with twist conformations (Oberhammer et al., 2004).

Chemical Reactions and Properties

Tert-butyl(dimethyl)silyl groups play a significant role in modulating the chemical reactivity and properties of organic molecules. For example, the tert-butyl dimethyl silyl group enhances drug cytotoxicity against human tumor cells, demonstrating its impact on biological activity (Donadel et al., 2005).

科学研究应用

增强药物细胞毒性:已知叔丁基二甲基甲硅烷基可以增强药物对人类肿瘤细胞的细胞毒性,使其在药物化学和癌症研究中具有价值 (Donadel 等人,2005 年).

羟基保护应用:该基团可用于保护羟基,尤其是在前列腺素的合成中,前列腺素在药物中很重要 (Corey 和 Venkateswarlu,1972 年).

化学合成:含有叔丁基(二甲基)甲硅烷基的化合物用于合成各种化学结构,包括 [2-(叔丁基二甲基甲硅烷基)苯基]二苯基(2,2,4,4-四甲基戊-3-氧基)硅烷,它们在科学研究中具有应用 (Leigh 等人,1997 年).

呋喃化合物的合成:它用于合成诸如 3-乙酰基-4-羟基-5,5-二甲基呋喃-2(4H)-酮等化合物,这些化合物与有机合成和可能的药物有关 (Fox 和 Ley,2003 年).

异恶唑衍生物的形成:该化合物参与形成异恶唑衍生物的反应,这在药物和化学研究中很重要 (Brehm 等人,1992 年).

与金属形成配合物:该化合物的衍生物可以与铬、钼和钨等金属形成配合物,这些配合物具有不寻常的性质和在材料科学中的潜在应用 (Vogt 等人,1991 年).

抗癌活性:该化合物的某些异构体已显示出对实验模型中化学致癌物的抑制作用,使其成为癌症预防研究中令人感兴趣的物质 (Lam 等人,1979 年).

烯丙基化产物的生产:由该化合物产生的环状甲硅烷基醚用于烯丙基化产物的生产,这在有机合成中很重要 (Taguchi 等人,2001 年).

取代反应:它参与锌和钐促进的某些溴丙酸酯的取代反应,表明它在有机合成方法中的效用 (Valiullina 等人,2018 年).

属性

IUPAC Name |

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-9(13)10(7-8-12)14-15(5,6)11(2,3)4/h10,12H,7-8H2,1-6H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSDHTAHRYBCMB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H](CCO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442799 | |

| Record name | (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one | |

CAS RN |

218615-21-5 | |

| Record name | (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

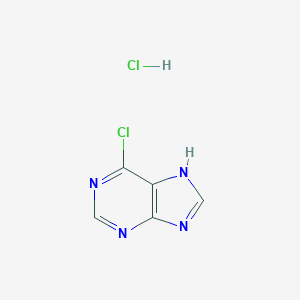

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)